molecular formula C10H11ClO B2639900 7-(Chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran CAS No. 103039-08-3

7-(Chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran

Cat. No. B2639900
CAS RN: 103039-08-3
M. Wt: 182.65
InChI Key: NWGFYVIMPJMPFT-UHFFFAOYSA-N
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Description

The compound “7-(Chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran” is an organic compound. It contains a chloromethyl group, which is a functional group with the chemical formula -CH2-Cl . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing one hydrogen atom by a chlorine atom .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of related compounds involves the use of Grignard reagents and copper iodide in diethyl ether . Another method involves the use of 7-phenylacetylamino-3-chloromethyl cephalosporanic to methoxy benzyl ester (GCLE) as a starting material .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . The structure is likely to be influenced by the presence of the chloromethyl group and the benzofuran ring.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the chloromethyl group. For instance, the chloromethyl group in related compounds is known to react with water, liberating toxic gas .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure and the presence of functional groups like the chloromethyl group .

Safety And Hazards

Safety data sheets indicate that compounds with a chloromethyl group can be hazardous. They can cause severe skin burns and eye damage, and can be toxic if inhaled .

properties

IUPAC Name

7-(chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-4-8-2-3-12-10(8)9(5-7)6-11/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGFYVIMPJMPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)CCl)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran,7-(chloromethyl)-2,3-dihydro-5-methyl-

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